Altanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

-HT2 Receptor Antagonist

The primary function of Altanserin is as a selective antagonist for serotonin type 2 receptors (5-HT2 receptors). These receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including mood, cognition, and cardiovascular function [1]. By blocking the binding of serotonin to these receptors, Altanserin allows researchers to investigate the specific effects of 5-HT2 receptor activation in isolation. This helps to elucidate the contribution of the serotonin system to different biological phenomena.

[1] Leysen JE, Gommeren W, Mertens J, et al. Effect of acute, repeated and chronic administration of ritanserin on in vitro and in vivo serotonin S2 receptor binding. Psychopharmacology (Berl). 1993;111(3-4):306-13. PubMed: )

Serotonin Release Studies

Altanserin's ability to antagonize 5-HT2 receptors makes it useful in studies that assess serotonin release capacity. By blocking the inhibitory feedback loop mediated by 5-HT2 receptors on presynaptic neurons, Altanserin can indirectly stimulate further serotonin release. This allows researchers to measure the functionality of the serotonergic system and its response to various stimuli [1].

[1] Procurenet Limited Altanserin Hydrochloride Hydrate - High-Quality Compound for Serotonergic Research:

Applications in Various Research Fields

Due to its ability to modulate the serotonin system, Altanserin finds applications in diverse research areas. Here are some examples:

- Neuropsychiatric Disorders: Researchers are investigating the role of the serotonin system in neuropsychiatric disorders like schizophrenia, depression, and anxiety. Altanserin can be used to understand how manipulating 5-HT2 receptor activity might influence these conditions [1].

- Drug Development: The insights gained from studying 5-HT2 receptors using Altanserin can inform the development of new drugs targeting the serotonin system for therapeutic purposes [1].

- Physiological Function: Studies employing Altanserin can contribute to the understanding of how the serotonin system is involved in various physiological processes beyond the central nervous system, such as cardiovascular regulation and gastrointestinal function [1].

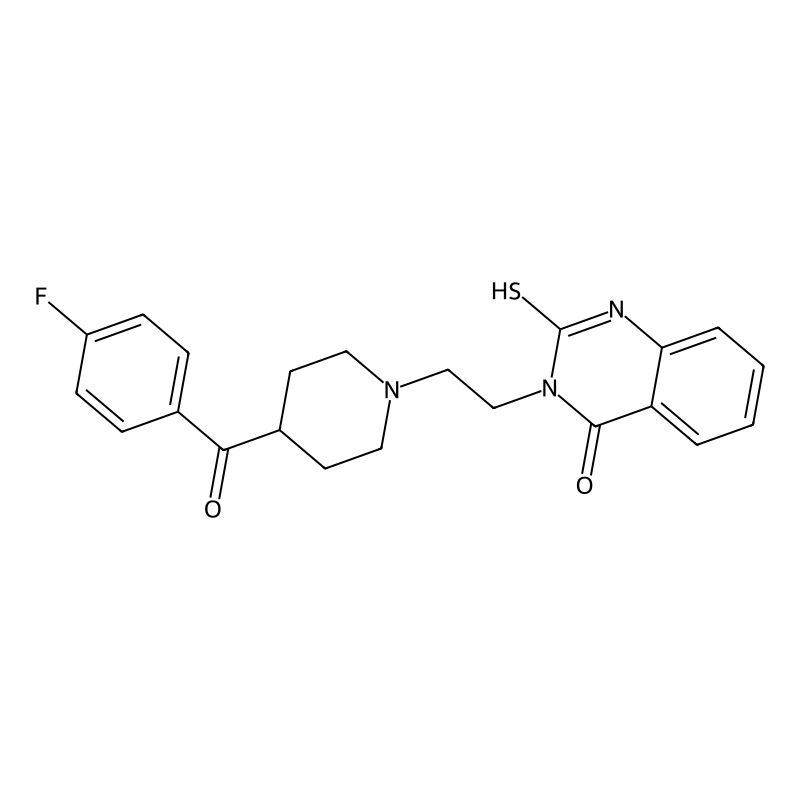

Altanserin is a chemical compound recognized for its role as a selective antagonist of the 5-Hydroxytryptamine (serotonin) 2A receptor. Its chemical formula is C₂₂H₂₂FN₃O₂S, and it has a molar mass of 411.50 g/mol. Altanserin is particularly notable for its application in neuroimaging, where it is labeled with the isotope fluorine-18 and used as a radioligand in positron emission tomography (PET) studies to visualize and quantify serotonin receptor distribution in the brain .

- Altanserin acts as a competitive antagonist at serotonin 5-HT2A receptors. This means it binds to the same receptor site as serotonin, a neurotransmitter, but doesn't activate the receptor, thereby blocking the effects of serotonin [].

- Blocking 5-HT2A receptors has been implicated in various physiological processes, including mood regulation, cognition, and hallucinations [].

- Data on the specific toxicity of Altanserin is limited. However, due to its structural similarity to known hallucinogenic drugs, it's likely to exhibit psychoactive effects at high doses [].

- Information on flammability and reactivity is not readily available in scientific literature.

- Important Note: Due to the potential psychoactive effects, Altanserin should only be handled by trained researchers in a controlled laboratory setting.

Key steps in the synthesis include:

- Formation of Intermediate:

- Reaction of 4-(4-fluorobenzoyl)piperidine with 2-bromoethylamine.

- Isothiocyanate Derivative:

- Reaction with thiophosgene.

- Lactamization:

- Intramolecular reaction leading to altanserin.

Altanserin exhibits significant biological activity as a selective antagonist at the serotonin 2A receptor, which plays a crucial role in various neuropsychiatric conditions. Research indicates that binding affinity to the serotonin 2A receptor decreases with age, suggesting its potential relevance in age-related neuropsychiatric disorders . Studies have shown that altanserin can be used to assess alterations in serotonin receptor availability in conditions such as depression and anorexia nervosa .

Altanserin can be synthesized through various methods, primarily focusing on the use of nitroaltanserin as a precursor. The synthesis typically involves:

- Aromatic Nucleophilic Substitution: Using fluorine-18 fluoride in a modified synthesis module.

- High-Temperature Reactions: Conducted in dimethylformamide or dimethyl sulfoxide at elevated temperatures (up to 150 degrees Celsius) to enhance yields .

Altanserin's primary application lies in neuroimaging, particularly for studying the serotonergic system in the brain through PET scans. It has been instrumental in:

- Mapping serotonin receptor distribution.

- Investigating neuropsychiatric disorders such as schizophrenia and depression.

- Researching age-related changes in serotonin receptor binding .

Additionally, altanserin has potential applications in drug development, particularly for compounds targeting serotonin receptors.

Studies involving altanserin have focused on its interactions with various biological systems, particularly concerning its binding characteristics at the serotonin 2A receptor. Research indicates that:

- Altanserin binding patterns can vary significantly based on individual characteristics such as age and genetic factors.

- Its binding affinity has been compared with other radioligands, showing comparable results with compounds like [11C]volinanserin and [18F]setoperone .

These studies are crucial for understanding how variations in serotonin receptor availability can influence psychiatric conditions.

Several compounds exhibit structural and functional similarities to altanserin, particularly as serotonin receptor antagonists. Below is a comparison highlighting their uniqueness:

Altanserin's specificity for the serotonin 2A receptor and its application as a radioligand make it unique among these compounds, contributing significantly to research on serotonergic function in various neuropsychiatric disorders.

Molecular Formula and Weight (C22H22FN3O2S)

Altanserin possesses the molecular formula C22H22FN3O2S, representing a complex heterocyclic compound with multiple functional groups [1] [2] [3]. The compound has a molecular weight of 411.49 to 411.5 grams per mole for the free base form [1] [2] [4] [5]. This molecular composition includes 22 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the compound's structural complexity and diverse chemical functionality [1] [2].

The molecular weight calculations are consistent across multiple authoritative sources, with slight variations in decimal precision. The PubChem database reports the molecular weight as 411.5 g/mol [1], while other chemical databases specify 411.49 g/mol [2] [6]. These minor discrepancies are attributed to rounding differences in computational methods used by different databases.

Chemical Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for altanserin is 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one [7] [8] [9]. This nomenclature precisely describes the compound's structural arrangement, indicating the presence of a quinazolinone core structure with specific substitutions at defined positions.

Alternative chemical names include the systematic designation 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone [2] [3] [10]. The compound is also known by various synonyms including altanserina, altanserine, and altanserinum, reflecting international nomenclature variations [1] [4]. The Chemical Abstracts Service (CAS) registry number 76330-71-7 serves as the unique identifier for this compound across chemical databases [1] [2] [3].

Structural Characteristics

Quinazoline Core Structure

The quinazoline core structure forms the fundamental backbone of altanserin, consisting of a fused bicyclic system comprising a benzene ring and a pyrimidine ring [1] [3] [11]. This heterocyclic framework is characterized by nitrogen atoms at positions 1 and 3 of the pyrimidine portion, creating a privileged scaffold known for diverse pharmacological activities [12]. The quinazoline system in altanserin specifically exists as a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, where the thioxo group (sulfur double-bonded to carbon) replaces the typical oxygen at position 2 [13].

The quinazoline ring system demonstrates planarity with minimal deviation, as evidenced by crystallographic studies of related compounds showing root mean square deviations of approximately 0.052 Å [13]. This planar configuration is crucial for the compound's binding properties and biological activity. The presence of the thioxo group at position 2 significantly influences the electronic properties of the quinazoline core, contributing to the compound's selectivity and binding affinity [11] [13].

Fluorobenzoyl Piperidine Moiety

The fluorobenzoyl piperidine moiety represents a critical pharmacophoric element of altanserin, specifically the 4-(4-fluorobenzoyl)piperidine fragment [14]. This structural component consists of a piperidine ring (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a 4-fluorobenzoyl group. The fluorine atom is positioned para to the carbonyl group on the benzene ring, creating a specific electronic environment that influences binding properties [14].

The 4-(4-fluorobenzoyl)piperidine fragment is considered a privileged structure in medicinal chemistry, particularly for serotonin receptor antagonists [14]. This moiety serves as a butyrophenone pharmacophore constrained within a six-membered ring system, providing optimal spatial orientation for receptor binding [14]. The fluorine substitution enhances metabolic stability and modulates lipophilicity, contributing to the compound's pharmacokinetic properties.

The ethyl linker connecting the piperidine nitrogen to the quinazoline core provides appropriate molecular flexibility while maintaining the spatial relationship necessary for optimal receptor interaction [3] [15]. This structural arrangement allows the compound to adopt conformations suitable for binding to serotonin 2A receptors.

Salt Forms

Altanserin Hydrochloride (C22H23ClFN3O2S)

Altanserin hydrochloride represents the primary salt form utilized in research and pharmaceutical applications. The hydrochloride salt has the molecular formula C22H23ClFN3O2S with a molecular weight of 447.95 g/mol on an anhydrous basis [2] [16] [17]. The addition of hydrochloric acid to form the salt enhances the compound's stability and solubility characteristics compared to the free base form.

The hydrochloride salt commonly exists as a hydrate, specifically as altanserin hydrochloride hydrate with the formula C22H22FN3O2S·HCl·xH2O [16] [17]. Commercial preparations typically contain 1.5 molecules of water per molecule of altanserin hydrochloride, resulting in a molecular weight of 474.97 g/mol [10] [16]. This hydrated form provides optimal stability for storage and handling under standard laboratory conditions.

The hydrochloride salt exhibits superior physical properties compared to the free base, including enhanced thermal stability with melting points between 227-228°C [10]. The salt form also demonstrates improved handling characteristics, appearing as a white to off-white solid that is more amenable to precise weighing and formulation procedures [10] [16].

Physicochemical Properties

Solubility Profile

Altanserin exhibits distinctive solubility characteristics that influence its formulation and analytical procedures. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with concentrations exceeding 5 mg/mL readily achievable [6] [16] [17]. For the hydrochloride salt, solubility in DMSO can reach 20 mM with gentle warming, making DMSO the preferred solvent for stock solution preparation [10] [16].

The compound is notably insoluble in water, a property that necessitates the use of organic solvents or co-solvent systems for biological applications [16] [17]. This hydrophobic character is consistent with the compound's lipophilic nature and ability to cross biological membranes. The water insolubility requires specialized formulation strategies for in vivo applications, typically involving ethanol-saline mixtures or other biocompatible solvent systems [18].

Analytical procedures commonly employ acetonitrile-water mixtures or methanol-tetrahydrofuran-water systems for high-performance liquid chromatography separations [19] [20] [21]. The compound's solubility in these mobile phases enables effective purification and quantitative analysis. Ethanol serves as an effective solvent for extraction and formulation procedures, with the compound readily dissolving in ethanolic solutions [18].

Stability Characteristics

Altanserin demonstrates favorable stability characteristics under appropriate storage conditions. The compound exhibits chemical stability when stored at refrigerated temperatures (2-8°C) under desiccated conditions [10] [16] [17]. Long-term stability studies indicate that the compound maintains its integrity for extended periods when protected from moisture and light.

Thermal stability analysis reveals melting points of 225.5°C for the free base and 227-228°C for the hydrochloride salt [5] [10]. These relatively high melting points indicate good thermal stability under normal handling conditions. The compound remains stable under recommended temperatures and pressures, with no significant degradation observed during routine laboratory manipulations [5].

Chemical stability studies demonstrate that altanserin is incompatible with strong oxidizing agents, which may cause decomposition [5]. Under extreme conditions, thermal decomposition may produce hazardous products including carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides [5]. However, under normal storage and handling conditions, such decomposition does not occur.

Formulation stability studies of [18F]altanserin preparations indicate that the compound maintains radiochemical purity exceeding 95% for up to 7 hours post-synthesis [22] [21]. This stability profile is adequate for most research applications and radiopharmaceutical procedures. The compound's stability in biological matrices has been demonstrated, with minimal degradation observed in plasma over extended periods [22] [18].

Data Tables

| Property | Free Base | Hydrochloride | Hydrochloride Hydrate |

|---|---|---|---|

| Molecular Formula | C22H22FN3O2S | C22H23ClFN3O2S | C22H22FN3O2S·HCl·1.5H2O |

| Molecular Weight (g/mol) | 411.49-411.5 | 447.95 | 474.97 |

| Melting Point (°C) | 225.5 | 227-228 | 227-228 |

| Appearance | Yellowish solid | White solid | White to light yellow solid |

| Water Solubility | Insoluble | Insoluble | Insoluble |

| DMSO Solubility | >5 mg/mL | >5 mg/mL | 20 mM (with warming) |

| Stability Parameter | Specification | Reference |

|---|---|---|

| Storage Temperature | 2-8°C (refrigerated) | [10] [16] [17] |

| Storage Conditions | Desiccated, protected from light | [10] [16] |

| Chemical Stability | Stable under recommended conditions | [5] [10] |

| Thermal Decomposition | >225°C | [5] [10] |

| Incompatible Materials | Strong oxidizing agents | [5] |

| Formulation Stability | >95% purity for 7 hours | [22] [21] |

5-Hydroxytryptamine Type 2A Receptor Affinity (Ki Values)

Altanserin demonstrates exceptional affinity for 5-hydroxytryptamine type 2A receptors, establishing its role as a potent and selective radioligand for neuroimaging applications. The binding affinity data reveals remarkable consistency across different experimental systems and research groups [1] [2] [3] [4].

| Study/Source | Ki Value (nM) | Species | Experimental System |

|---|---|---|---|

| Tocris/RnD Systems | 0.13 | Human | Recombinant expression system |

| Kristiansen et al. 2005 | 0.30 | Rat | Brain membrane preparations |

| Janssen 1985 | 0.13 | Rat | Native tissue binding |

| NCATS Database | 0.30 | Human | Standardized assay conditions |

| Kramer et al. 2010 | 0.74 | Human | Competitive binding assay |

The sub-nanomolar Ki values consistently reported across multiple laboratories demonstrate that altanserin exhibits extraordinarily high affinity for 5-hydroxytryptamine type 2A receptors [1] [4]. In rat brain membrane preparations, altanserin displays a dissociation constant (Kd) of approximately 0.3 nanomolar, with maximum binding density (Bmax) values in frontal cortex measuring 523 femtomoles per milligram protein [3] [5]. These binding parameters indicate that altanserin occupies receptor sites with extremely high specificity and minimal nonspecific interactions [3].

Selectivity Across Serotonin Receptor Subtypes

Altanserin exhibits remarkable selectivity for 5-hydroxytryptamine type 2A receptors compared to other serotonin receptor subtypes, with selectivity ratios exceeding 40-fold for most related receptors [6] [1] [4].

| Receptor Subtype | Ki Value (nM) | Selectivity Ratio | Functional Significance |

|---|---|---|---|

| 5-Hydroxytryptamine Type 2A | 0.13-0.74 | 1.0 (reference) | Primary target |

| 5-Hydroxytryptamine Type 2C | 6.0-40.0 | 46-307 | Minimal cross-reactivity |

| 5-Hydroxytryptamine Type 1A | 1570 | 12,077 | Negligible binding |

| 5-Hydroxytryptamine Type 7 | 15.0 | 115 | Low affinity interaction |

| 5-Hydroxytryptamine Type 6 | 1756 | 13,508 | Negligible binding |

The affinity of altanserin for 5-hydroxytryptamine type 2A receptors relative to 5-hydroxytryptamine type 2C receptors demonstrates approximately 20-fold higher selectivity [6]. In hippocampal regions where 5-hydroxytryptamine type 2A and 5-hydroxytryptamine type 2C receptor concentrations are approximately equal, this selectivity ratio ensures preferential labeling of 5-hydroxytryptamine type 2A sites [6]. The 20-fold difference in affinity, combined with equal receptor densities, provides sufficient selectivity for specific 5-hydroxytryptamine type 2A receptor quantification [6].

Cross-Reactivity with Other Neurotransmitter Systems

Altanserin demonstrates moderate cross-reactivity with select non-serotonergic neurotransmitter systems, though these interactions occur at significantly higher concentrations than those required for 5-hydroxytryptamine type 2A receptor binding [1] [4] [7].

| Neurotransmitter System | Receptor Type | Ki Value (nM) | Clinical Relevance |

|---|---|---|---|

| Adrenergic | α1-adrenergic | 4.55 | 35-fold selectivity maintained |

| Dopaminergic | D2 dopamine | 62.0 | 477-fold selectivity maintained |

| Serotonergic | 5-Hydroxytryptamine Type 2B/2C | Blocked | No significant interference |

Experimental validation studies demonstrate that altanserin binding remains unaffected when 5-hydroxytryptamine type 2B/2C receptors or α1-adrenergic receptors are pharmacologically blocked, confirming the absence of significant cross-reactivity at physiologically relevant concentrations [3] [5]. The binding characteristics of altanserin show no influence from heterotrimeric G protein uncoupling agents when targeting non-5-hydroxytryptamine type 2A systems [3].

Structure-Activity Relationships

The structure-activity relationships of altanserin reveal critical molecular determinants that govern its exceptional selectivity and high affinity for 5-hydroxytryptamine type 2A receptors [8] [9] [10] [11].

| Structural Element | Functional Contribution | Binding Impact | Modification Tolerance |

|---|---|---|---|

| 4-Fluorobenzoyl moiety | Primary pharmacophore | Essential for nanomolar affinity | No substitution tolerated |

| Piperidine ring system | Conformational constraint | Defines spatial orientation | Limited flexibility allowed |

| Ethylene linker | Optimal spacing | Two-carbon chain critical | Chain length sensitive |

| Quinazolinone core | Selectivity determinant | Species-specific interactions | Moderate modification allowed |

| Para-fluorine substitution | Hydrophobic enhancement | 10-fold affinity improvement | Position-specific requirement |

The 4-fluorobenzoyl piperidine fragment functions as the essential pharmacophore for 5-hydroxytryptamine type 2A receptor recognition [11]. This structural motif, shared with other selective 5-hydroxytryptamine type 2A ligands such as ketanserin, provides the primary anchoring point within the receptor binding pocket [11]. The para-fluorine substitution on the benzoyl ring contributes significantly to binding affinity through enhanced hydrophobic interactions with specific amino acid residues in the receptor binding site [11].

Molecular modeling studies indicate that altanserin, along with structurally related compounds such as MDL 100907, adopts similar binding conformations within the 5-hydroxytryptamine type 2A receptor [8] [9]. The benzoylpiperidine system constrains the molecule into a conformation that optimally positions key functional groups for receptor interaction [11]. The quinazolinone ring system provides additional selectivity through specific hydrogen bonding interactions and spatial complementarity with the receptor binding pocket [9] [10].

Antagonistic Properties at 5-Hydroxytryptamine Type 2A Receptors

Altanserin functions as a potent antagonist at 5-hydroxytryptamine type 2A receptors, effectively blocking agonist-induced activation while demonstrating complex pharmacological properties that extend beyond simple competitive inhibition [12] [13] [14] [15].

Competition binding studies reveal that altanserin displaces 5-hydroxytryptamine from 5-hydroxytryptamine type 2A receptors only at exceptionally high concentrations, with Ki values for 5-hydroxytryptamine displacement ranging between 650 and 3,300 nanomolar [2] [3] [5]. This finding indicates that altanserin binding occurs independently of endogenous 5-hydroxytryptamine fluctuations under physiological conditions, making it particularly suitable for in vivo neuroimaging applications [2] [3].

The antagonistic profile of altanserin demonstrates reversible binding kinetics with association half-times of approximately 2.8 minutes and dissociation half-times of 11 minutes at 37 degrees Celsius [3] [5]. These kinetic parameters indicate rapid equilibration between bound and unbound states, enabling real-time assessment of receptor occupancy during positron emission tomography studies [3].

Pharmacological validation through blocking studies with the selective 5-hydroxytryptamine type 2A antagonist ketanserin confirms the competitive nature of altanserin binding [13] [14]. Pretreatment with ketanserin reduces altanserin binding by 70-100% across target brain regions, demonstrating shared binding sites and confirming altanserin's antagonistic mechanism [13] [16].

Inverse Agonism Mechanisms

Recent investigations have revealed that altanserin exhibits inverse agonist properties at 5-hydroxytryptamine type 2A receptors, reducing constitutive receptor activity in the absence of endogenous ligands [17] [18] [19] [20].

| Experimental Condition | Receptor State | Altanserin Effect | Functional Outcome |

|---|---|---|---|

| Basal conditions | Constitutively active | Inverse agonism | Reduced basal signaling |

| Guanosine triphosphate analog presence | G protein uncoupled | Enhanced binding | Preferential inactive state recognition |

| Schizophrenia tissue samples | Altered coupling | Increased high-affinity sites | Disease-specific inverse agonism |

| Control tissue samples | Normal coupling | Standard antagonism | No inverse agonist effect |

Functional studies using non-hydrolyzable guanosine triphosphate analogs demonstrate that altanserin preferentially binds to the inactive, G protein-uncoupled conformation of 5-hydroxytryptamine type 2A receptors [20]. In schizophrenia postmortem brain tissue, the presence of guanosine 5'-diphosphate 5'-imidodiphosphate significantly increases the fraction of high-affinity altanserin binding sites without altering Ki values, indicating enhanced inverse agonist behavior in disease states [20].

The inverse agonist properties of altanserin appear to be tissue-specific and disease-related. In control subjects, altanserin displacement curves remain unaffected by G protein uncoupling agents, suggesting neutral antagonist behavior [20]. However, in schizophrenic subjects, both antipsychotic-free and antipsychotic-treated individuals demonstrate increased high-affinity altanserin binding in the presence of G protein uncoupling agents, indicating constitutive receptor activity modulation [20].

Biased Signaling Properties at 5-Hydroxytryptamine Type 2A Receptors

G-Protein Coupling Specificity

Altanserin demonstrates biased signaling properties through selective modulation of specific G protein subtypes coupled to 5-hydroxytryptamine type 2A receptors [17] [21] [22].

| G Protein Subtype | Coupling Response | Functional Modulation | Signaling Pathway Impact |

|---|---|---|---|

| Gq/11 proteins | Species-dependent modulation | Variable inverse agonism | Phospholipase C pathway |

| Gi1 proteins | Biased inverse agonism | Selective basal activity reduction | Adenylyl cyclase inhibition |

| Gi/o proteins | Minimal coupling effect | Limited functional interaction | Secondary pathway modulation |

| Gs proteins | No significant coupling | Absent functional modulation | Adenylyl cyclase activation unaffected |

Scintillation proximity assays using [35S]guanosine 5'-thiophosphate binding demonstrate that altanserin selectively reduces basal activation of Gi1 proteins without affecting Gq/11 protein activation in human brain cortex [17]. This selective modulation indicates biased inverse agonist properties that preferentially target specific signaling pathways [17] [21].

The biased signaling profile of altanserin distinguishes it from other 5-hydroxytryptamine type 2A receptor ligands. While compounds such as volinanserin demonstrate inverse agonism at both Gi1 and Gq/11 proteins, altanserin exhibits selectivity for Gi1-mediated pathways [17]. This selectivity suggests that altanserin may modulate specific physiological functions mediated by Gi1 protein coupling without affecting Gq/11-dependent processes [17].

Gi1 Protein Activation Pathway

The selective interaction of altanserin with Gi1 proteins represents a unique mechanism of biased inverse agonism that distinguishes its pharmacological profile from classical 5-hydroxytryptamine type 2A receptor antagonists [17] [23] [24].

Functional studies reveal that altanserin-induced Gi1 protein modulation occurs through stabilization of inactive receptor conformations that preferentially couple to Gi1 rather than other G protein subtypes [17]. This stabilization reduces constitutive Gi1 protein activation, leading to decreased basal adenylyl cyclase inhibition and altered downstream signaling cascades [17].

The Gi1 protein activation pathway involves conformational changes in both the receptor and the G protein complex. Upon altanserin binding, the 5-hydroxytryptamine type 2A receptor adopts a conformation that maintains Gi1 proteins in their inactive, guanosine diphosphate-bound state [23] [24]. This mechanism prevents the guanosine diphosphate to guanosine triphosphate exchange that normally occurs during G protein activation, effectively reducing basal signaling activity [23].

Molecular dynamics simulations suggest that the biased inverse agonism of altanserin involves specific interactions with receptor regions that control G protein selectivity [25] [24]. The alternative receptor conformations stabilized by altanserin may preferentially accommodate Gi1 proteins while creating steric hindrance for other G protein subtypes [25]. This selective accommodation explains the observed bias toward Gi1 protein modulation and provides mechanistic insight into altanserin's unique pharmacological properties [17] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Hansen HD, Ettrup A, Herth MM, Dyssegaard A, Ratner C, Gillings N, Knudsen GM. Direct comparison of [(18) F]MH.MZ and [(18) F] altanserin for 5-HT2A receptor imaging with PET. Synapse. 2013 Jun;67(6):328-37. doi: 10.1002/syn.21643. Epub 2013 Mar 7. PubMed PMID: 23390031.

3: Ettrup A, Svarer C, McMahon B, da Cunha-Bang S, Lehel S, Møller K, Dyssegaard A, Ganz M, Beliveau V, Jørgensen LM, Gillings N, Knudsen GM. Serotonin 2A receptor agonist binding in the human brain with [(11)C]Cimbi-36: Test-retest reproducibility and head-to-head comparison with the antagonist [(18)F]altanserin. Neuroimage. 2016 Apr 15;130:167-174. doi: 10.1016/j.neuroimage.2016.02.001. Epub 2016 Feb 11. PubMed PMID: 26876490.

4: Kroll T, Elmenhorst D, Matusch A, Wedekind F, Weisshaupt A, Beer S, Bauer A. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models. Mol Imaging Biol. 2013 Aug;15(4):456-67. doi: 10.1007/s11307-013-0621-3. Epub 2013 Mar 1. PubMed PMID: 23456885.

5: Quednow BB, Treyer V, Hasler F, Dörig N, Wyss MT, Burger C, Rentsch KM, Westera G, Schubiger PA, Buck A, Vollenweider FX. Assessment of serotonin release capacity in the human brain using dexfenfluramine challenge and [18F]altanserin positron emission tomography. Neuroimage. 2012 Feb 15;59(4):3922-32. doi: 10.1016/j.neuroimage.2011.09.045. Epub 2011 Oct 5. PubMed PMID: 21996132.

6: Martín A, Szczupak B, Gómez-Vallejo V, Plaza S, Padró D, Cano A, Llop J. PET imaging of serotoninergic neurotransmission with [(11)C]DASB and [(18)F]altanserin after focal cerebral ischemia in rats. J Cereb Blood Flow Metab. 2013 Dec;33(12):1967-75. doi: 10.1038/jcbfm.2013.156. Epub 2013 Aug 28. PubMed PMID: 23982048; PubMed Central PMCID: PMC3851906.

7: Ungersboeck J, Richter S, Collier L, Mitterhauser M, Karanikas G, Lanzenberger R, Dudczak R, Wadsak W. Radiolabeling of [18F]altanserin - a microfluidic approach. Nucl Med Biol. 2012 Oct;39(7):1087-92. doi: 10.1016/j.nucmedbio.2012.04.004. Epub 2012 May 23. PubMed PMID: 22633218.

8: Riss PJ, Hong YT, Williamson D, Caprioli D, Sitnikov S, Ferrari V, Sawiak SJ, Baron JC, Dalley JW, Fryer TD, Aigbirhio FI. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling. J Cereb Blood Flow Metab. 2011 Dec;31(12):2334-42. doi: 10.1038/jcbfm.2011.94. Epub 2011 Jul 13. PubMed PMID: 21750562; PubMed Central PMCID: PMC3323196.

9: Pinborg LH, Adams KH, Yndgaard S, Hasselbalch SG, Holm S, Kristiansen H, Paulson OB, Knudsen GM. [18F]altanserin binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge. J Cereb Blood Flow Metab. 2004 Sep;24(9):1037-45. PubMed PMID: 15356424.

10: Hasler F, Kuznetsova OF, Krasikova RN, Cservenyak T, Quednow BB, Vollenweider FX, Ametamey SM, Westera G. GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies. Appl Radiat Isot. 2009 Apr;67(4):598-601. doi: 10.1016/j.apradiso.2008.12.007. Epub 2008 Dec 24. PubMed PMID: 19162492.

11: Biver F, Lotstra F, Monclus M, Dethy S, Damhaut P, Wikler D, Luxen A, Goldman S. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study. Nucl Med Biol. 1997 May;24(4):357-60. PubMed PMID: 9257335.

12: Price JC, Lopresti BJ, Meltzer CC, Smith GS, Mason NS, Huang Y, Holt DP, Gunn RN, Mathis CA. Analyses of [(18)F]altanserin bolus injection PET data. II: consideration of radiolabeled metabolites in humans. Synapse. 2001 Jul;41(1):11-21. PubMed PMID: 11354009.

13: Pinborg LH, Adams KH, Svarer C, Holm S, Hasselbalch SG, Haugbøl S, Madsen J, Knudsen GM. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach. J Cereb Blood Flow Metab. 2003 Aug;23(8):985-96. PubMed PMID: 12902843.

14: Matusch A, Hurlemann R, Rota Kops E, Winz OH, Elmenhorst D, Herzog H, Zilles K, Bauer A. Acute S-ketamine application does not alter cerebral [18F]altanserin binding: a pilot PET study in humans. J Neural Transm (Vienna). 2007;114(11):1433-42. Epub 2007 Jun 1. PubMed PMID: 17541696.

15: Hautzel H, Müller HW, Herzog H, Grandt R. Cognition-induced modulation of serotonin in the orbitofrontal cortex: a controlled cross-over PET study of a delayed match-to-sample task using the 5-HT2a receptor antagonist [18F]altanserin. Neuroimage. 2011 Oct 1;58(3):905-11. doi: 10.1016/j.neuroimage.2011.06.009. Epub 2011 Jun 17. PubMed PMID: 21722741.

16: Kupers R, Frokjaer VG, Naert A, Christensen R, Budtz-Joergensen E, Kehlet H, Knudsen GM. A PET [18F]altanserin study of 5-HT2A receptor binding in the human brain and responses to painful heat stimulation. Neuroimage. 2009 Feb 1;44(3):1001-7. doi: 10.1016/j.neuroimage.2008.10.011. Epub 2008 Oct 28. PubMed PMID: 19007894.

17: Marner L, Frokjaer VG, Kalbitzer J, Lehel S, Madsen K, Baaré WF, Knudsen GM, Hasselbalch SG. Loss of serotonin 2A receptors exceeds loss of serotonergic projections in early Alzheimer's disease: a combined [11C]DASB and [18F]altanserin-PET study. Neurobiol Aging. 2012 Mar;33(3):479-87. doi: 10.1016/j.neurobiolaging.2010.03.023. Epub 2010 May 26. PubMed PMID: 20510480.

18: Kristiansen H, Elfving B, Plenge P, Pinborg LH, Gillings N, Knudsen GM. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse. 2005 Dec 15;58(4):249-57. PubMed PMID: 16206185.

19: van Dyck CH, Tan PZ, Baldwin RM, Amici LA, Garg PK, Ng CK, Soufer R, Charney DS, Innis RB. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin. J Nucl Med. 2000 Feb;41(2):234-41. PubMed PMID: 10688105.

20: Smith GS, Price JC, Lopresti BJ, Huang Y, Simpson N, Holt D, Mason NS, Meltzer CC, Sweet RA, Nichols T, Sashin D, Mathis CA. Test-retest variability of serotonin 5-HT2A receptor binding measured with positron emission tomography and [18F]altanserin in the human brain. Synapse. 1998 Dec;30(4):380-92. PubMed PMID: 9826230.